![molecular formula C20H33NO4S B12537975 2-[(4-Methylbenzene-1-sulfonyl)amino]decyl propanoate CAS No. 834889-11-1](/img/structure/B12537975.png)
2-[(4-Methylbenzene-1-sulfonyl)amino]decyl propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Methylbenzene-1-sulfonyl)amino]decyl propanoate is a chemical compound characterized by its unique structure, which includes a sulfonamide group attached to a decyl chain and a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylbenzene-1-sulfonyl)amino]decyl propanoate typically involves the reaction of 4-methylbenzenesulfonyl chloride with decylamine to form the sulfonamide intermediate. This intermediate is then reacted with propanoic acid or its derivatives under esterification conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylbenzene-1-sulfonyl)amino]decyl propanoate can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
2-[(4-Methylbenzene-1-sulfonyl)amino]decyl propanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Methylbenzene-1-sulfonyl)amino]decyl propanoate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The ester group may undergo hydrolysis, releasing the active sulfonamide moiety. The molecular pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methylbenzene-1-sulfonyl)amino]hexyl propanoate
- 2-[(4-Methylbenzene-1-sulfonyl)amino]butyl propanoate
- 2-[(4-Methylbenzene-1-sulfonyl)amino]ethyl propanoate
Uniqueness
2-[(4-Methylbenzene-1-sulfonyl)amino]decyl propanoate is unique due to its longer decyl chain, which can influence its solubility, reactivity, and interaction with biological targets.
Properties
CAS No. |
834889-11-1 |
|---|---|
Molecular Formula |
C20H33NO4S |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]decyl propanoate |
InChI |
InChI=1S/C20H33NO4S/c1-4-6-7-8-9-10-11-18(16-25-20(22)5-2)21-26(23,24)19-14-12-17(3)13-15-19/h12-15,18,21H,4-11,16H2,1-3H3 |
InChI Key |
APYKMORRJVWSMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(COC(=O)CC)NS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(4-Chlorophenoxy)piperidin-1-yl]phenol](/img/structure/B12537892.png)
![3-[(2S,3S)-2-Amino-3-methylpentanoyl]-1lambda~6~,3-thiazolidine-1,1-dione](/img/structure/B12537895.png)
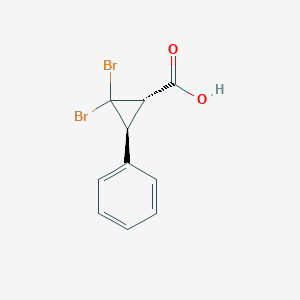
![Trimethyl[3-methyl-1-(4-methylphenyl)but-3-en-1-yl]silane](/img/structure/B12537905.png)
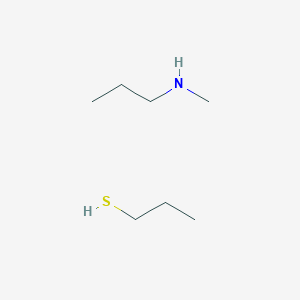

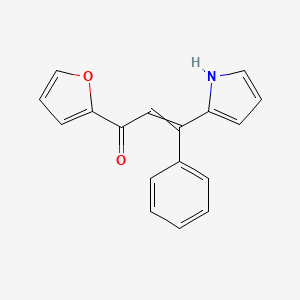

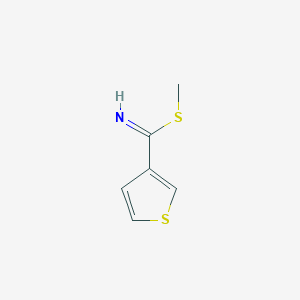


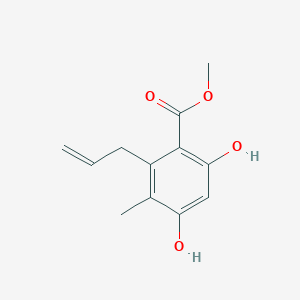
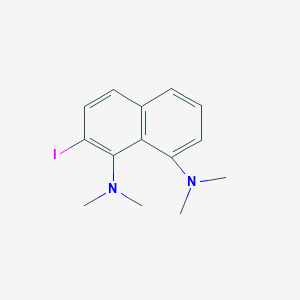
![3-(Dimethylamino)-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B12537968.png)
